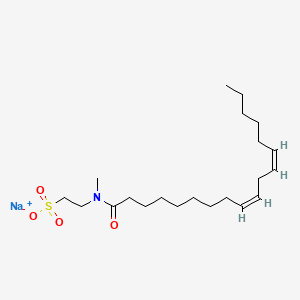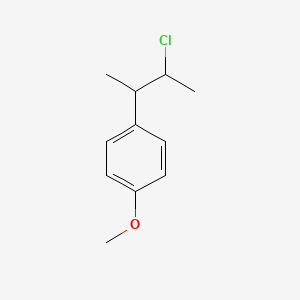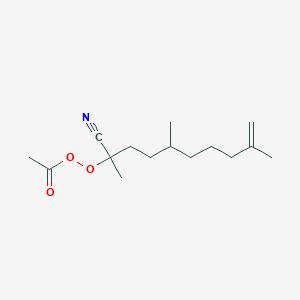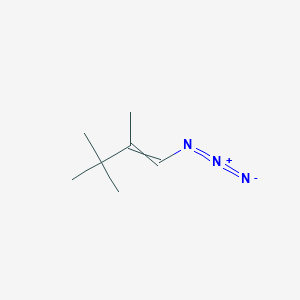
1-Azido-2,3,3-trimethylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H13N3 It is a derivative of 2,3,3-trimethylbut-1-ene, where an azido group (-N3) is attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
1-Azido-2,3,3-trimethylbut-1-ene can be synthesized through the azidation of 2,3,3-trimethylbut-1-ene. The reaction typically involves the use of sodium azide (NaN3) as the azidating agent. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1-Azido-2,3,3-trimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: The Huisgen cycloaddition reaction often requires a copper(I) catalyst and is performed under mild conditions, such as room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2,3,3-trimethylbut-1-ene can be formed.
Cycloaddition Products: The primary products are triazoles, which are valuable intermediates in organic synthesis.
科学研究应用
1-Azido-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-azido-2,3,3-trimethylbut-1-ene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
2,3,3-Trimethylbut-1-ene: The parent compound without the azido group.
1-Azido-2,3-dimethylbut-1-ene: A similar compound with a different substitution pattern.
1-Azido-3,3-dimethylbut-1-ene: Another isomer with the azido group on a different carbon atom.
Uniqueness
1-Azido-2,3,3-trimethylbut-1-ene is unique due to the presence of the azido group on the first carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
属性
CAS 编号 |
62848-78-6 |
|---|---|
分子式 |
C7H13N3 |
分子量 |
139.20 g/mol |
IUPAC 名称 |
1-azido-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H13N3/c1-6(5-9-10-8)7(2,3)4/h5H,1-4H3 |
InChI 键 |
JDHVZNHJGJOMNM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CN=[N+]=[N-])C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
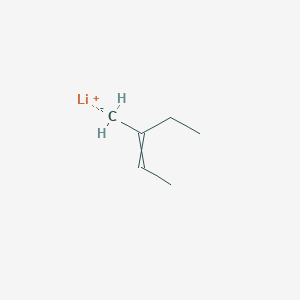

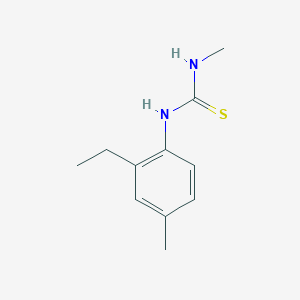
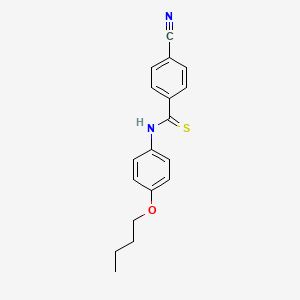
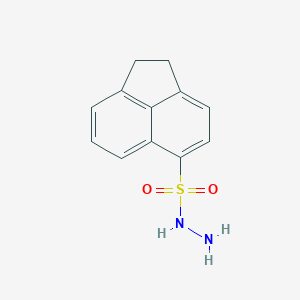


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
